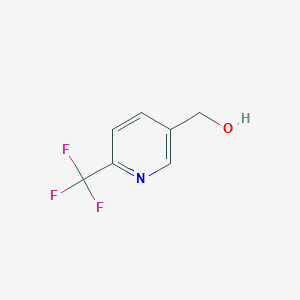

6-(Trifluoromethyl)pyridine-3-methanol

Descripción

Substituent Effects

Trifluoromethyl Group (-CF₃):

Hydroxymethyl Group (-CH₂OH):

Electronic Distribution:

The −CF₃ group withdraws electron density, polarizing the pyridine ring and directing electrophilic substitution to the 2- and 4-positions. The −CH₂OH group introduces hydrogen-bonding capability, influencing solubility and reactivity.

Crystallographic Data and Conformational Analysis

Limited crystallographic data exist for this compound. However, structural analogs provide insights:

| Parameter | Value |

|---|---|

| Bond Lengths | C−F: ~1.33 Å; C−N: ~1.34 Å |

| Bond Angles | C−C−F: ~109.5°; C−C−N: ~116° |

| Dihedral Angles | Hydroxymethyl group: ~60° relative to pyridine plane |

The hydroxymethyl group adopts a gauche conformation to minimize steric hindrance with the pyridine ring. X-ray studies of related trifluoromethylpyridines reveal planar pyridine rings with substituents in transoid arrangements.

Spectroscopic Fingerprints

Nuclear Magnetic Resonance (NMR)

¹H NMR (400 MHz, CDCl₃):

- δ 8.63 (s, 1H, H-2)

- δ 7.91 (d, J = 8.0 Hz, 1H, H-4)

- δ 7.67 (d, J = 8.0 Hz, 1H, H-5)

- δ 4.80 (s, 2H, −CH₂OH)

- δ 3.84 (br. s., 1H, −OH)

¹³C NMR (100 MHz, CDCl₃):

Infrared (IR) Spectroscopy

Mass Spectrometry (MS)

- Molecular Ion: m/z 177.04 [M]⁺

- Key Fragments:

- m/z 159 [M−H₂O]⁺

- m/z 108 [C₆H₄F₃]⁺

Propiedades

IUPAC Name |

[6-(trifluoromethyl)pyridin-3-yl]methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6F3NO/c8-7(9,10)6-2-1-5(4-12)3-11-6/h1-3,12H,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CBSXUFWMVOAHTK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC=C1CO)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6F3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30394247 | |

| Record name | 6-(Trifluoromethyl)pyridine-3-methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30394247 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

386704-04-7 | |

| Record name | 6-(Trifluoromethyl)pyridine-3-methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30394247 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-(Trifluoromethyl)pyridine-3-methanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

One common method includes the chlorination and fluorination of picoline . Another approach involves the use of trichloromethyl-pyridine, where an exchange between chlorine and fluorine atoms is performed . These methods require specific reaction conditions, such as the use of appropriate catalysts and controlled temperatures, to achieve high yields and purity.

Industrial Production Methods

Industrial production of 6-(Trifluoromethyl)pyridine-3-methanol may involve large-scale synthesis using similar methods as described above. The process is optimized for efficiency and cost-effectiveness, ensuring that the compound is produced in sufficient quantities to meet industrial demands. The use of advanced technologies and equipment helps in maintaining the quality and consistency of the product.

Análisis De Reacciones Químicas

Types of Reactions

6-(Trifluoromethyl)pyridine-3-methanol undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction: Reduction reactions can convert the compound into different alcohols or amines.

Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired products are obtained.

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield aldehydes or carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can result in a variety of functionalized pyridine derivatives.

Aplicaciones Científicas De Investigación

Chemical Research Applications

1. Synthesis of Complex Organic Molecules

6-(Trifluoromethyl)pyridine-3-methanol serves as an important intermediate in the synthesis of various complex organic compounds. Its trifluoromethyl group enhances the reactivity of the pyridine ring, allowing for diverse chemical transformations. This compound can participate in nucleophilic substitution reactions, leading to the formation of various substituted pyridines and other derivatives.

2. Catalysis

The compound is also utilized as a catalyst in organic reactions. Its unique electronic properties due to the trifluoromethyl group facilitate catalytic processes, making it valuable in synthetic organic chemistry.

Biological Research Applications

1. Enzyme Mechanism Studies

In biological research, this compound is employed as a probe for studying enzyme mechanisms. The compound's ability to interact with various biological macromolecules allows researchers to elucidate enzyme functions and metabolic pathways.

2. Anticancer and Antiviral Properties

Recent studies have highlighted the potential therapeutic applications of this compound in medicine. It has been investigated for its anticancer properties by inhibiting specific enzymes like Ghrelin O-acyltransferase, which is linked to appetite regulation and energy metabolism. Additionally, its antiviral effects are being explored, making it a candidate for further drug development .

Pharmaceutical Applications

1. Drug Development

The unique chemical structure of this compound positions it as a promising building block in pharmaceutical chemistry. Its incorporation into drug candidates may enhance their pharmacological profiles due to improved lipophilicity and bioavailability associated with the trifluoromethyl group .

2. FDA-Approved Drugs

The compound's structural analogs have been included in various FDA-approved drugs. The presence of trifluoromethyl groups has been shown to influence drug efficacy and safety profiles significantly .

Industrial Applications

1. Agrochemicals

In the agricultural sector, this compound is utilized in the production of agrochemicals such as insecticides and herbicides. Its effectiveness as a raw material stems from its ability to modify biological activity in target organisms .

2. Specialty Chemicals

The compound is also used in manufacturing specialty chemicals, which are essential for various industrial applications. Its versatility allows it to be adapted for use in different chemical processes and formulations .

Case Studies

Mecanismo De Acción

The mechanism of action of 6-(Trifluoromethyl)pyridine-3-methanol involves its interaction with specific molecular targets, such as enzymes. For instance, it acts as a reactant in the synthesis of human 11β-hydroxysteroid dehydrogenase type 1, influencing the enzyme’s activity and metabolic processes . The trifluoromethyl group plays a crucial role in enhancing the compound’s binding affinity and specificity towards its targets.

Comparación Con Compuestos Similares

Similar Compounds

- 2-Methoxy-3-(trifluoromethyl)pyridine

- 2-Chloro-3-(trifluoromethyl)pyridine

- 5-Chloro-2-(trifluoromethyl)pyridine

Uniqueness

6-(Trifluoromethyl)pyridine-3-methanol is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of both the trifluoromethyl and methanol groups on the pyridine ring enhances its reactivity and potential for diverse applications compared to other similar compounds.

Actividad Biológica

6-(Trifluoromethyl)pyridine-3-methanol is an organic compound characterized by a pyridine ring substituted with a trifluoromethyl group at the 6th position and a hydroxymethyl group at the 3rd position. This unique structure imparts significant biological activity, making it a subject of interest in medicinal chemistry and biochemistry.

The molecular formula of this compound is C₇H₆F₃NO. The trifluoromethyl group (-CF₃) is known for its electron-withdrawing properties, which can enhance the lipophilicity and metabolic stability of the compound, thereby influencing its interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with various enzymes and proteins. The trifluoromethyl group enhances binding affinity to specific proteins or enzymes, leading to modulation of biological pathways. Notably, this compound has been explored for its potential as an inhibitor or activator of metabolic pathways, affecting cellular functions such as gene expression and energy production.

Enzyme Interactions

Research indicates that this compound can influence enzyme activities. For instance, it has been used as a reactant in synthesizing human 11β-hydroxysteroid dehydrogenase type 1, which plays a crucial role in steroid metabolism. The interaction studies suggest that the compound may alter the function of proteins involved in metabolism and signaling pathways.

Toxicity Profile

The compound exhibits certain toxicological characteristics. It is classified as toxic if swallowed (H301) and causes skin irritation (H315) . These properties necessitate careful handling and further investigation into its safety profile.

Case Studies

- Synthesis and Application : In a study focusing on the synthesis of novel pyridine-based compounds, this compound was synthesized and evaluated for its biological activity. The results indicated that it could serve as a lead compound for developing new therapeutic agents due to its ability to inhibit specific enzymes involved in disease pathways .

- Pharmacological Evaluation : In pharmacological studies, compounds structurally related to this compound have shown enhanced potency against various targets, including receptors involved in neuropharmacology. The incorporation of the trifluoromethyl group was found to significantly increase the efficacy of these compounds compared to their non-fluorinated analogs .

Data Summary

| Property | Value |

|---|---|

| Molecular Formula | C₇H₆F₃NO |

| Trifluoromethyl Group | Present |

| Hydroxymethyl Group | Present |

| Toxicity (Oral) | Toxic if swallowed (H301) |

| Skin Irritation | Causes skin irritation (H315) |

Q & A

Q. What is the structural characterization of 6-(Trifluoromethyl)pyridine-3-methanol, and how do its substituents influence reactivity?

The compound features a pyridine ring substituted with a trifluoromethyl group at position 6 and a hydroxymethyl group at position 2. The electron-withdrawing trifluoromethyl group enhances electrophilic substitution resistance but stabilizes intermediates in nucleophilic reactions. The hydroxymethyl group allows for oxidation (to carboxylic acids) or functionalization via esterification. Comparative studies with analogs (e.g., chloro or bromo derivatives) show that fluorine’s electronegativity increases polarity and hydrogen-bonding potential, impacting solubility and biological interactions .

Q. What are standard synthetic routes for this compound?

A common method involves fluorination of 2-chloro-6-(trifluoromethyl)pyridine using potassium fluoride (KF) in dimethyl sulfoxide (DMSO) at elevated temperatures (80–100°C), followed by hydroxymethylation via aldehyde reduction. Alternative routes include nucleophilic displacement of halogenated intermediates with methanol derivatives under basic conditions. Reaction yields typically range from 50–70%, with purity dependent on chromatographic separation .

Q. Which analytical techniques are critical for confirming the compound’s purity and structure?

- LCMS : Confirms molecular weight (e.g., observed m/z 195.11 [M+H]⁺) and detects impurities.

- HPLC : Retention time (~1.26–1.32 minutes under SMD-TFA05 conditions) ensures batch consistency.

- NMR : Distinguishes substituent positions (e.g., ¹H NMR signals for hydroxymethyl protons at δ 4.6–5.0 ppm).

- X-ray crystallography : Resolves stereochemical ambiguities in crystalline derivatives .

Advanced Research Questions

Q. How can synthetic yields be optimized for this compound, and what are common pitfalls?

Optimization strategies:

- Solvent selection : Polar aprotic solvents (e.g., DMSO) enhance fluorination efficiency.

- Catalysis : Palladium or copper catalysts improve cross-coupling steps in multi-stage syntheses.

- Temperature control : Excessive heat (>120°C) degrades trifluoromethyl groups, requiring precise thermal monitoring. Pitfalls include side reactions (e.g., over-oxidation of the hydroxymethyl group to carboxylic acids) and trace metal contamination from catalysts, which can be mitigated via chelating resins .

Q. What computational methods predict the compound’s reactivity in nucleophilic substitution reactions?

Density Functional Theory (DFT) calculations model charge distribution, identifying reactive sites. For example:

- The trifluoromethyl group reduces electron density at position 2, favoring nucleophilic attack at position 4.

- Frontier Molecular Orbital (FMO) analysis predicts regioselectivity in Suzuki-Miyaura couplings using boronic acid partners (e.g., m/z 366 [M+H]⁺ in Example 403 ). Software tools (Gaussian, ORCA) validate experimental outcomes and guide reaction design .

Q. How do contradictory data on oxidation stability arise, and how can they be resolved?

Discrepancies in oxidation studies (e.g., KMnO₄ vs. CrO₃ yielding variable aldehyde/carboxylic acid ratios) stem from solvent polarity and pH differences. Resolution strategies:

- Controlled kinetic studies : Monitor intermediate formation via in-situ IR spectroscopy.

- Isolation of intermediates : Stabilize aldehydes by derivatization (e.g., hydrazone formation).

- pH adjustment : Acidic conditions favor carboxylic acid formation, while neutral conditions stabilize aldehydes .

Q. What challenges arise in functionalizing this compound for medicinal chemistry applications?

Key challenges:

- Steric hindrance : The trifluoromethyl group limits access to position 2, complicating coupling reactions.

- Hydroxymethyl group stability : Prone to oxidation during storage; inert-atmosphere handling is critical.

- Solubility limitations : Hydrophobicity requires formulation with co-solvents (e.g., PEG-400) for biological assays. Solutions include using bulky ligands (e.g., XPhos) in cross-couplings and protecting the hydroxymethyl group as a silyl ether during synthesis .

Q. How does this compound compare to its halogenated analogs in bioactivity studies?

Fluorinated derivatives exhibit superior metabolic stability compared to chloro/bromo analogs due to C-F bond strength. For example:

- Anti-inflammatory activity : Fluorine’s electronegativity enhances target binding (IC₅₀ ~2 μM vs. ~10 μM for chloro analogs).

- Lipophilicity (LogP) : Fluorine reduces LogP by 0.5–1.0 units, improving aqueous solubility. These trends are validated via SAR studies on kinase inhibitors and GPCR modulators .

Methodological Guidance

Q. Example Workflow for Functional Group Interconversion

Oxidation to Carboxylic Acid :

- Reagent: KMnO₄ (2 equiv) in H₂O/THF (1:1), 0°C → RT, 12 h.

- Yield: 60–75% after column chromatography (silica gel, EtOAc/hexane).

- Monitoring: TLC (Rf 0.3 in 10% MeOH/DCM) .

Suzuki-Miyaura Coupling :

- Conditions: Pd(PPh₃)₄ (5 mol%), 6-(Trifluoromethyl)pyridin-3-ylboronic acid (1.2 equiv), K₂CO₃ (3 equiv), DME/H₂O (4:1), 80°C, 24 h.

- Outcome: Biaryl derivatives with m/z 366 [M+H]⁺ (Example 2 ).

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.